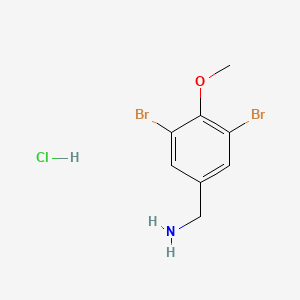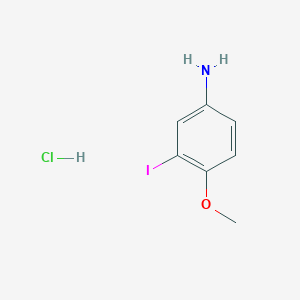
2-Bromo-4-(4-fluorophenyl)-1-butene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4-(4-fluorophenyl)-1-butene (2B4F1B) is a compound of interest in organic synthesis and scientific research. It is an alkyl halide of the alkyne family, and is used in multiple laboratory experiments due to its unique properties. In
Wissenschaftliche Forschungsanwendungen
Synthesis of Monofluorobutene Derivatives : (Z)-1,4-Dibromo-1,1,2-trifluoro-2-butene reacts regioselectively to yield various polyfunctional monofluoroalkene derivatives. This demonstrates the compound's utility in creating complex fluorinated molecules, which are important in various chemical applications (Matsuo & Kende, 1991).
Production of Low Melting Esters : The compound's derivatives have been used to produce a new series of low melting esters with large nematic ranges. These materials are significant in the study and development of liquid crystals (Gray & Kelly, 1981).
Fluorescent Azobenzenes : The 2-Bromo-4-(4-fluorophenyl)-1-butene derivative was used in the synthesis of intensely fluorescent azobenzenes. These compounds show potential in applications like fluorescent vital stains for living tissues (Yoshino et al., 2010).
Study of Reaction Dynamics : The photodissociation of 2-bromo-1-butene has been studied to understand the reaction dynamics of 1-buten-2-yl radicals, providing insights into the behavior of similar organic compounds (Miller et al., 2005).
Mechanism for Double-Bond Isomerization : The thermal chemistry of C4 hydrocarbons like 1-bromo-2-butene on Pt(111) surfaces provides insights into the mechanism of double-bond isomerization, crucial in understanding various organic reactions (Lee & Zaera, 2005).
McMurry Coupling Studies : The use of 2-Bromo-4-(4-fluorophenyl)-1-butene in McMurry coupling reactions has been studied, providing valuable information about the stereochemical outcomes of these reactions (Daik et al., 1998).
Use in Organic Synthesis : Research on 1-bromo-3-buten-2-one, a closely related compound, as a building block for organic synthesis, highlights the potential applications of such compounds in creating a variety of chemical structures (Westerlund et al., 2001).
Stereoselective Epoxidation : The compound and its derivatives have been used in stereoselective epoxidation studies with alkene-utilizing bacteria, demonstrating their potential in biotransformations (Archelas et al., 1988).
Eigenschaften
IUPAC Name |
1-(3-bromobut-3-enyl)-4-fluorobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF/c1-8(11)2-3-9-4-6-10(12)7-5-9/h4-7H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCRZSRKDSUZVGJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCC1=CC=C(C=C1)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20641176 |
Source


|
| Record name | 1-(3-Bromobut-3-en-1-yl)-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20641176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-(4-fluorophenyl)-1-butene | |
CAS RN |
731773-11-8 |
Source


|
| Record name | Benzene, 1-(3-bromo-3-buten-1-yl)-4-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=731773-11-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Bromobut-3-en-1-yl)-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20641176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(S,S)-3-Boc-3,6-Diazabicyclo[3.2.0]heptane](/img/structure/B1323543.png)








